4-Amino-2-benzothiazol-2-yl-phenol

Catalog No.
S668652
CAS No.
30616-38-7
M.F
C13H10N2OS
M. Wt
242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-benzothiazol-2-yl-phenol

CAS Number

30616-38-7

Product Name

4-Amino-2-benzothiazol-2-yl-phenol

IUPAC Name

4-amino-2-(1,3-benzothiazol-2-yl)phenol

Molecular Formula

C13H10N2OS

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2

InChI Key

UBRCBHVOYDSGKZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O
  • Proteomics Research: Suppliers like Santa Cruz Biotechnology list 4-Amino-2-benzothiazol-2-yl-phenol as a product for proteomics research []. Proteomics is the large-scale study of proteins within an organism or system. However, the specific function or target within proteomics research is not currently documented.

4-Amino-2-benzothiazol-2-yl-phenol is an organic compound with the molecular formula C13H10N2OSC_{13}H_{10}N_{2}OS. It features a benzothiazole ring fused with a phenol group and an amino group at the fourth position. This structure contributes to its notable fluorescent properties, making it valuable in various scientific and industrial applications, including as a fluorescent dye and in biological imaging.

  • Oxidation: This compound can be oxidized to produce quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions typically convert nitro groups to amino groups, often using zinc powder or hydrogen gas as reducing agents.
  • Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, facilitated by reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate, hydrogen peroxideVaries by substrate
ReductionZinc powder, hydrogen gasAlkaline conditions
SubstitutionElectrophilic reagents (halogens, nitro compounds)Varies by substrate

The major products from these reactions include various substituted benzothiazoles and phenolic derivatives.

4-Amino-2-benzothiazol-2-yl-phenol exhibits significant biological activity. It interacts with various enzymes and proteins, notably tyrosinase, which is involved in melanin biosynthesis. By inhibiting tyrosinase activity, this compound can influence melanin production. Additionally, it binds to proteins such as albumin, affecting its distribution within biological systems.

At the molecular level, it can interact with DNA, influencing gene expression by binding to specific sequences. This interaction suggests potential applications in gene regulation studies and therapeutic development.

The synthesis of 4-Amino-2-benzothiazol-2-yl-phenol typically involves the reduction of 4-nitro-2-benzothiazol-2-yl-phenol under alkaline conditions. This process can be achieved using hydrogen gas or reducing agents like zinc powder.

Industrial Production Methods

In industrial settings, one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques are often employed to enhance yield and efficiency during synthesis .

4-Amino-2-benzothiazol-2-yl-phenol has diverse applications across various fields:

  • Chemistry: Utilized as a fluorescent dye in synthesizing photoactive hybrid materials.
  • Biology: Employed in studying enzyme inhibitors and as a probe for biological imaging.
  • Medicine: Investigated for its potential as an anti-tubercular agent and in drug development.
  • Industry: Used in producing optical sensors and as a catalyst in organic synthesis .

Research indicates that 4-Amino-2-benzothiazol-2-yl-phenol influences enzyme activity significantly. Its ability to inhibit tyrosinase has implications for skin pigmentation studies and potential therapeutic applications in hyperpigmentation disorders. Furthermore, its interaction with DNA suggests roles in cancer research and gene therapy .

Several compounds share structural similarities with 4-Amino-2-benzothiazol-2-yl-phenol:

  • 2-Aminobenzothiazole: Shares the benzothiazole core but lacks the phenolic group.
  • 4-Nitro-2-benzothiazol-2-yl-phenol: A precursor in the synthesis of 4-Amino-2-benzothiazol-2-yl-phenol.
  • 5-Aminosalicylic Acid: Related due to its amine functional group but differs structurally.

Uniqueness

The uniqueness of 4-Amino-2-benzothiazol-2-yl-phenol lies in its combination of fluorescent properties along with both amino and phenolic groups. This combination enhances its reactivity and versatility across various applications, distinguishing it from similar compounds .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types